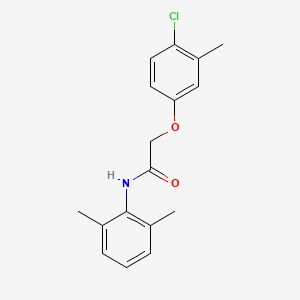![molecular formula C18H19ClN2O2 B5873712 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. DEAB is a reversible inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.
作用機序
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide inhibits the ALDH enzyme by binding to its active site and blocking the conversion of aldehydes to their corresponding acids. ALDH is a key enzyme in the detoxification of endogenous and exogenous aldehydes, and its inhibition can lead to the accumulation of toxic aldehydes, resulting in cell death.
Biochemical and Physiological Effects
In addition to its role in cancer, stem cell, and developmental biology research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to have other biochemical and physiological effects. For example, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of bacteria and fungi by targeting their ALDH enzymes. 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage.
実験室実験の利点と制限
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a reversible inhibitor, which allows for the study of the effects of ALDH inhibition on cellular processes without permanently altering the cells. However, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide also has some limitations. Its specificity for ALDH is not absolute, and it can inhibit other enzymes that have a similar active site. In addition, the concentration of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide required to inhibit ALDH activity can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide. One area of research is the development of more specific and potent ALDH inhibitors that can be used in cancer therapy. Another area of research is the identification of other cellular processes that are affected by ALDH inhibition. Finally, the use of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide in combination with other drugs or therapies could be explored to enhance its efficacy in cancer treatment.
合成法
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can be synthesized through a multistep process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron or zinc. The resulting amino compound is then acylated with diethylcarbamoyl chloride to form the carbamate derivative. Finally, the chlorination of the carbamate compound using thionyl chloride yields 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide.
科学的研究の応用
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used in a wide range of scientific research, including cancer research, stem cell research, and developmental biology. In cancer research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting the ALDH enzyme. ALDH is overexpressed in many types of cancer, and its inhibition by 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can lead to the accumulation of toxic aldehydes, resulting in cell death. In stem cell research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to identify and isolate a subpopulation of cells with low ALDH activity, which are believed to be more primitive and have a higher potential for differentiation. In developmental biology, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to study the role of retinoic acid signaling in embryonic development.
特性
IUPAC Name |
2-chloro-N-[4-(diethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19/h5-12H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCZABAVXPQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)
![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)

![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)

![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)


